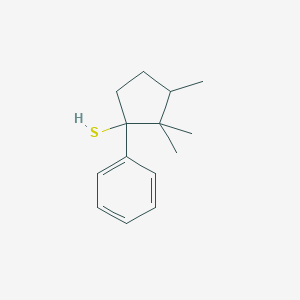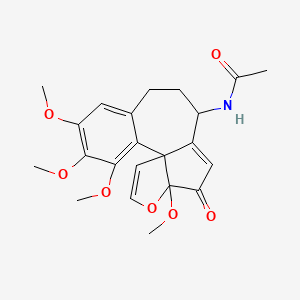
Secocolchicine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of secocolchicine involves a fully regiocontrolled process. One of the key steps in the synthetic route is the condensation of lithium halogenocarbenoid with 3,4,5-trimethoxycinnamaldehyde. This reaction produces a 1,2-addition product, which is then elaborated to form a benzoate compound. Treatment with a base leads to ring expansion, resulting in a troponoid structure. The final step involves replacing the benzoate group with an acetamido moiety to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This includes ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve high yields and purity.
化学反応の分析
Types of Reactions: Secocolchicine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to different analogs.
Substitution: Various substitution reactions can occur, particularly at the methoxy groups, to produce a range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various analogs of this compound with modified functional groups, which can exhibit different pharmacological properties.
科学的研究の応用
Secocolchicine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of colchicine derivatives.
Biology: this compound is studied for its effects on cell division and its potential as an anti-mitotic agent.
Medicine: Research focuses on its potential therapeutic applications, particularly in treating inflammatory conditions and certain types of cancer.
Industry: this compound and its derivatives are explored for their potential use in developing new pharmaceuticals and agrochemicals
作用機序
Secocolchicine exerts its effects primarily by interfering with the intracellular assembly of the inflammasome complex in neutrophils and monocytes. This action mediates the activation of interleukin-1β, an inflammatory mediator. Additionally, this compound attenuates neutrophil activity, reducing inflammation and cell proliferation .
類似化合物との比較
Secocolchicine is compared with other colchicine derivatives and similar compounds:
Colchicine: The parent compound, known for its anti-inflammatory and anti-mitotic properties.
Demecolcine: Another derivative with similar anti-mitotic effects but different pharmacokinetic properties.
Thiocolchicine: A sulfur-containing analog with enhanced anti-inflammatory activity.
Uniqueness: this compound is unique due to its specific synthetic route and the resulting structural modifications, which can lead to distinct pharmacological properties compared to other colchicine derivatives .
特性
CAS番号 |
61014-70-8 |
|---|---|
分子式 |
C22H25NO7 |
分子量 |
415.4 g/mol |
IUPAC名 |
N-(3,4,5,14-tetramethoxy-13-oxo-15-oxatetracyclo[9.6.0.01,14.02,7]heptadeca-2,4,6,11,16-pentaen-10-yl)acetamide |
InChI |
InChI=1S/C22H25NO7/c1-12(24)23-15-7-6-13-10-16(26-2)19(27-3)20(28-4)18(13)21-8-9-30-22(21,29-5)17(25)11-14(15)21/h8-11,15H,6-7H2,1-5H3,(H,23,24) |
InChIキー |
FFDCJEBRJMKLSJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C34C1=CC(=O)C3(OC=C4)OC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide](/img/structure/B14605019.png)
![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
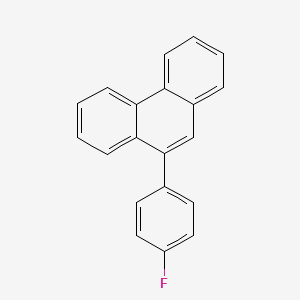
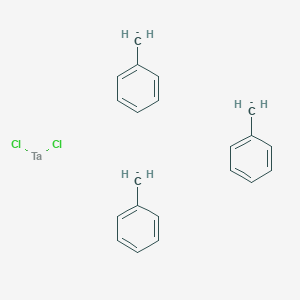
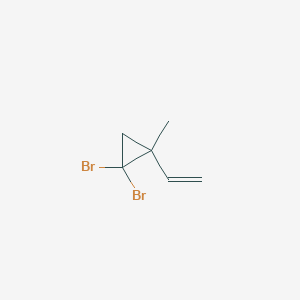
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)
![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)
![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)
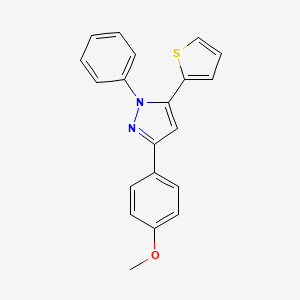
![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)

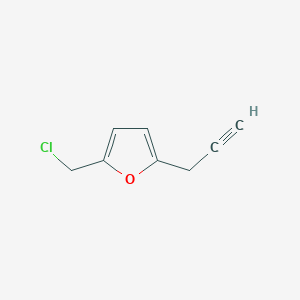
![5-[2-(4-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14605095.png)
